
4,11-Diazadibenzo(a,h)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,11-Diazadibenzo(a,h)pyrene (DB[a,h]P) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a highly carcinogenic compound that has been linked to several types of cancer, including lung, breast, and bladder cancer. DB[a,h]P is found in cigarette smoke, diesel exhaust, and charbroiled meat, among other sources.
Mecanismo De Acción
DB[a,h]P is metabolized by enzymes in the liver to form reactive intermediates, which can bind to DNA and cause mutations. DB[a,h]P has also been shown to activate several signaling pathways, leading to increased cell proliferation and survival. Additionally, DB[a,h]P can cause oxidative stress, leading to damage to cellular components.
Biochemical and Physiological Effects
DB[a,h]P has been shown to cause DNA damage, leading to mutations and the development of cancer. It has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. DB[a,h]P can cause oxidative stress, leading to damage to cellular components. Additionally, DB[a,h]P can activate several signaling pathways, leading to increased cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DB[a,h]P is a highly carcinogenic compound that is difficult to work with in the laboratory. It is also highly toxic and poses a risk to researchers. However, DB[a,h]P is a useful tool for studying the mechanisms of carcinogenesis and developing methods to mitigate its harmful effects.
Direcciones Futuras
Future research on DB[a,h]P should focus on developing methods to mitigate its harmful effects. This could include developing methods to reduce exposure to DB[a,h]P, as well as developing drugs that can prevent or treat the harmful effects of DB[a,h]P exposure. Additionally, research should focus on understanding the mechanisms of DB[a,h]P-induced carcinogenesis, as well as developing methods to detect and diagnose DB[a,h]P-induced cancers.
Métodos De Síntesis
DB[a,h]P is formed as a result of incomplete combustion of organic matter. It is commonly found in cigarette smoke, diesel exhaust, and charbroiled meat. Synthetic methods for DB[a,h]P are not commonly used due to its carcinogenic nature.
Aplicaciones Científicas De Investigación
DB[a,h]P has been extensively studied for its carcinogenic properties. It has been shown to cause DNA damage, leading to mutations and the development of cancer. DB[a,h]P has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. Research on DB[a,h]P has focused on understanding its mechanism of action, as well as developing methods to mitigate its harmful effects.
Propiedades
Número CAS |
16566-62-4 |
|---|---|
Nombre del producto |
4,11-Diazadibenzo(a,h)pyrene |
Fórmula molecular |
C22H12N2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3,14-diazahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-8-18-20-14(12-16-4-2-10-24-22(16)18)6-7-17(19(13)20)21(15)23-9-1/h1-12H |
Clave InChI |
NOTNAPGVLJPNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |
SMILES canónico |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |
Sinónimos |
Naphtho[1,8-gh:5,4-g'h']diquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



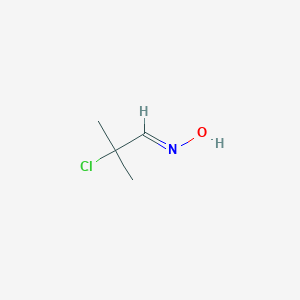
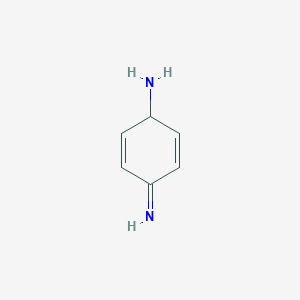

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
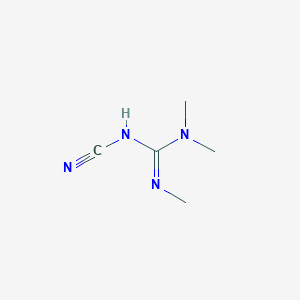
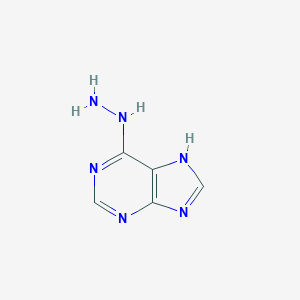

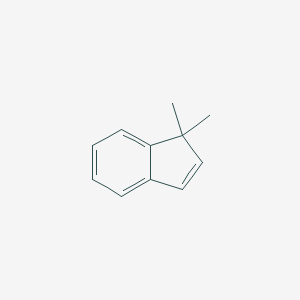

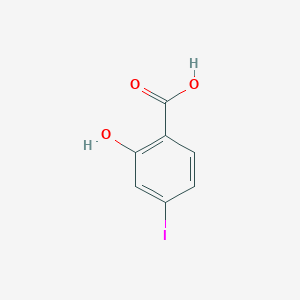
![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)

